Ethyl bromoacetate-2-13C

Stable Isotope-Resolved Metabolomics Metabolic Flux Analysis Mass Spectrometry

Ethyl bromoacetate-2-13C (CAS 85539-84-0) is a stable carbon-13 isotopically labeled derivative of ethyl bromoacetate, with the 13C isotope incorporated specifically at the C2 position of the acetate moiety, yielding the molecular formula Br13CH2CO2C2H5 and a molecular weight of 167.99 g/mol. This compound retains the electrophilic alkylating reactivity characteristic of unlabeled ethyl bromoacetate while conferring the analytical advantages of isotope labeling, including a distinct mass shift for mass spectrometry applications and enhanced NMR spectral resolution for structural elucidation.

Molecular Formula C4H7BrO2
Molecular Weight 167.99 g/mol
CAS No. 85539-84-0
Cat. No. B044338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bromoacetate-2-13C
CAS85539-84-0
SynonymsBromoacetic Acid Ethyl Ester;  Bromoacetic Acid Ethyl Ester;  Ethyl [1,2]Bromoacetate; 
Molecular FormulaC4H7BrO2
Molecular Weight167.99 g/mol
Structural Identifiers
SMILESCCOC(=O)CBr
InChIInChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1
InChIKeyPQJJJMRNHATNKG-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Bromoacetate-2-13C (CAS 85539-84-0): A Carbon-13 Labeled Alkylating Agent for Metabolic Tracer Synthesis and NMR Structural Studies


Ethyl bromoacetate-2-13C (CAS 85539-84-0) is a stable carbon-13 isotopically labeled derivative of ethyl bromoacetate, with the 13C isotope incorporated specifically at the C2 position of the acetate moiety, yielding the molecular formula Br13CH2CO2C2H5 and a molecular weight of 167.99 g/mol [1]. This compound retains the electrophilic alkylating reactivity characteristic of unlabeled ethyl bromoacetate while conferring the analytical advantages of isotope labeling, including a distinct mass shift for mass spectrometry applications and enhanced NMR spectral resolution for structural elucidation [1]. Its primary scientific utility lies in serving as a synthetic building block for the preparation of more complex 13C-labeled metabolites, pharmaceutical candidates, and biochemical tracers, rather than as an end-use analytical reagent [2].

Why Unlabeled Ethyl Bromoacetate Cannot Substitute for Ethyl Bromoacetate-2-13C in Stable Isotope Tracing and NMR Structural Determination


Unlabeled ethyl bromoacetate (CAS 105-36-2) and alternative 13C isotopomers (e.g., ethyl bromoacetate-1-13C, CAS 61203-71-2; ethyl bromoacetate-13C2, CAS 61898-49-5) are not interchangeable with ethyl bromoacetate-2-13C in applications requiring specific carbon atom tracking. Unlabeled ethyl bromoacetate lacks the isotopic mass signature necessary for stable isotope-resolved metabolomics and metabolic flux analysis using mass spectrometry [1]. Furthermore, the regiospecific position of the 13C label determines the downstream NMR spectral resolution and the interpretability of labeling patterns in enzymatic and metabolic pathway studies; substituting a different isotopomer alters or eliminates the ability to resolve specific carbon positions in the resulting labeled products [2][3]. For procurement purposes, selection of the correct isotopomer directly governs experimental feasibility and data quality in 13C tracing investigations.

Quantitative Evidence Differentiating Ethyl Bromoacetate-2-13C from Unlabeled and Alternative 13C-Labeled Analogs


Molecular Weight Shift Enables Mass Spectrometry-Based Metabolic Tracing Relative to Unlabeled Ethyl Bromoacetate

Ethyl bromoacetate-2-13C exhibits a +1 Da molecular weight shift (167.99 g/mol) relative to unlabeled ethyl bromoacetate (166.99 g/mol for the 12C isotopologue), enabling unambiguous mass spectrometric discrimination of labeled and unlabeled molecular species [1]. This isotopic mass difference facilitates precise quantification and tracking of metabolic fate in stable isotope-resolved metabolomics studies when ethyl bromoacetate-2-13C is used as a synthetic precursor for more complex labeled metabolites [2]. In contrast, unlabeled ethyl bromoacetate generates signals that co-elute and are indistinguishable from endogenous 12C metabolites, precluding accurate isotope tracing.

Stable Isotope-Resolved Metabolomics Metabolic Flux Analysis Mass Spectrometry Tracer Synthesis

Regiospecific C2-13C Labeling Enables Position-Specific NMR Resolution in Teriflunomide Synthesis Relative to Unlabeled Compound

In the synthesis of the 13C-labeled teriflunomide isotopomers for NMR-based E/Z geometric isomer ratio determination, [1-13C]ethyl bromoacetate (isotopomer with label at C1 carbonyl position) was specifically employed as a starting material to introduce the 13C label at a defined position in the final teriflunomide molecule [1]. This regiospecific labeling allowed for 13C-carbon NMR experiments that determined an E/Z isomer ratio of 8:92 in DMSO solution, a measurement that would not be possible with unlabeled ethyl bromoacetate due to the absence of an enhanced NMR signal at the specific carbon position of interest [1]. The study demonstrates that position-specific 13C labeling, as provided by ethyl bromoacetate-2-13C (C2-labeled) or ethyl bromoacetate-1-13C (C1-labeled), is essential for resolving specific structural features via NMR.

NMR Spectroscopy Pharmaceutical Development Geometric Isomer Analysis Structural Elucidation

Isotopic Purity Specification Enables Accurate Quantification Relative to Lower-Purity 13C-Labeled Alternatives

Ethyl bromoacetate-2-13C is commercially available with a specified isotopic enrichment of 99 atom % 13C [1]. This high isotopic purity minimizes the presence of unlabeled (12C) contaminant species that would otherwise contribute to background signal and reduce the accuracy of quantitative MS assays when the compound is employed as an internal standard or as a precursor for labeled metabolite synthesis. For comparison, while alternative isotopomers such as ethyl bromoacetate-1-13C and ethyl bromoacetate-13C2 are also available at 99 atom % 13C [2], the selection of a vendor-verified high-purity lot directly impacts the lower limit of quantification (LLOQ) and precision achievable in bioanalytical methods, where overall error tolerances are ±20% at LLOQ and ±15% at higher concentrations [3].

Quantitative Mass Spectrometry Internal Standard Method Method Validation Analytical Chemistry

Procurement-Driven Application Scenarios for Ethyl Bromoacetate-2-13C Based on Quantitative Differentiation Evidence


Synthesis of 13C-Labeled Metabolite Tracers for Stable Isotope-Resolved Metabolomics and Metabolic Flux Analysis

Ethyl bromoacetate-2-13C is optimally procured as a synthetic building block for the preparation of 13C-labeled fatty acid analogs and other metabolites employed in stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis (MFA). As demonstrated in the synthesis of 13C-labeled phytanic acid analogs from ethyl 2-bromoacetate-13C2, the incorporation of the 13C label at the C2 position enables the generation of tracers with defined isotopic signatures that allow mass spectrometric distinction of oxidative catabolic pathways [1]. The +1 Da mass shift relative to unlabeled species, derived from the 13C enrichment at C2, is essential for quantifying pathway-specific flux via GC-MS or LC-MS platforms. Procurement of ethyl bromoacetate-2-13C over unlabeled ethyl bromoacetate is mandatory for any study requiring unambiguous tracking of carbon atom fate through metabolic networks.

Preparation of 13C-Labeled Pharmaceutical Candidates for NMR-Based Structural Elucidation and Regulatory Filing Support

Ethyl bromoacetate-2-13C is appropriate for procurement when synthesizing 13C-labeled drug substance isotopomers intended for NMR structural studies, including geometric isomer ratio determination and conformational analysis, as part of pharmaceutical development and regulatory filings. The regiospecific placement of the 13C label at the C2 position, analogous to the use of [1-13C]ethyl bromoacetate in the synthesis of teriflunomide isotopomers for E/Z isomer analysis, provides enhanced NMR signal at the designated carbon atom, enabling quantitative measurements not possible with unlabeled material [2]. The selection of ethyl bromoacetate-2-13C specifically, rather than alternative isotopomers, is dictated by the synthetic route and the carbon position requiring NMR spectroscopic resolution in the final drug molecule.

Synthesis of 13C-Labeled Internal Standards for Quantitative Mass Spectrometry Assays in Chemical Warfare Agent Detection and Environmental Monitoring

Ethyl bromoacetate-2-13C is well-suited for procurement as a starting material in the synthesis of 13C-labeled sulfur and nitrogen mustard metabolites, which serve as mass spectrometry internal standards for the indirect detection of chemical warfare agents [3]. The high isotopic purity specification (99 atom % 13C) minimizes background 12C interference, enabling accurate quantification at trace levels, consistent with bioanalytical method validation requirements that mandate precision within ±20% at the LLOQ [4]. In this application context, unlabeled ethyl bromoacetate is unsuitable as it cannot provide the distinct mass channel required for internal standardization.

Enzymatic Synthesis of Site-Specifically 13C-Labeled Isoprenoid Diphosphates for Mechanistic Biochemistry Studies

Ethyl bromoacetate-2-13C may be procured for use as a precursor in the chemical synthesis of 13C-labeled isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are subsequently employed as substrates in enzymatic reactions to produce site-specifically labeled farnesyl diphosphate (FPP) [5]. The C2-labeled bromoacetate contributes to defined 13C incorporation patterns that enable NMR or MS analysis of enzyme mechanism and stereochemistry. Substitution with unlabeled ethyl bromoacetate would eliminate the ability to trace the fate of specific carbon atoms through multi-step enzymatic transformations.

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